(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine
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Overview
Description
(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoline ring fused with an oxazole ring, along with a hydroxylamine functional group. The presence of chlorine adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of specific pathways. The presence of the hydroxylamine group allows for the formation of reactive intermediates that can further interact with other molecules.
Comparison with Similar Compounds
Similar Compounds
(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine: shares similarities with other quinoline and oxazole derivatives, such as:
Properties
Molecular Formula |
C11H6ClN3O2 |
---|---|
Molecular Weight |
247.64 g/mol |
IUPAC Name |
(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H6ClN3O2/c12-7-4-8-11(17-9(15-8)5-14-16)10-6(7)2-1-3-13-10/h1-5,16H/b14-5+ |
InChI Key |
BRFUQKMEDAIXPY-LHHJGKSTSA-N |
Isomeric SMILES |
C1=CC2=C(C=C3C(=C2N=C1)OC(=N3)/C=N/O)Cl |
Canonical SMILES |
C1=CC2=C(C=C3C(=C2N=C1)OC(=N3)C=NO)Cl |
Origin of Product |
United States |
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